3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a member of the indole family, specifically classified as an indolinone derivative. This compound is characterized by a dihydroindole structure, where the indole moiety is fused with a carbonyl group, contributing to its unique chemical properties. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized from readily available starting materials, often involving multiple-step organic reactions. It is primarily studied within the context of organic chemistry and pharmacology.
The synthesis of 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one typically involves several synthetic routes. One common method includes the condensation of 2-methylbenzylamine with isatins or related compounds under basic conditions.
The molecular formula for 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is . The structure consists of an indole ring system with a methyl-benzyl substituent at the nitrogen position.
3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one can participate in various chemical reactions:
Common reagents include lithium aluminum hydride for reductions and various halogenating agents for substitution reactions.
The mechanism of action for compounds like 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one often involves interaction with biological targets such as enzymes or receptors. It may act as an inhibitor for certain kinases or other proteins involved in cellular signaling pathways.
Research indicates that derivatives of indolinones can exhibit significant biological activity, including anti-cancer properties and neuroprotective effects, although specific mechanisms for this compound require further investigation.
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the purity and structure of this compound.
Scientific Uses:
3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one has potential applications in:
The oxindole nucleus (1,3-dihydro-2H-indol-2-one) represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a five-membered pyrrolidone ring. This bicyclic structure serves as the core template for numerous bioactive molecules, owing to its capacity for diverse substitutions at the N1, C3, and aromatic positions. Endogenous oxindoles function as human metabolites of tryptophan, while plant-derived oxindole alkaloids (e.g., from Uncaria tomentosa and Isatis indigotica) exhibit documented antiviral and antipyretic properties [4] [6]. The structural versatility of this scaffold enables synthetic modifications that enhance target affinity and pharmacokinetic properties, positioning oxindoles as critical pharmacophores in oncology, neurology, and inflammation.
Substitution at the C3 position of the oxindole scaffold profoundly influences biological activity by modulating steric, electronic, and conformational properties. The 3-methylene group serves as a tether for diverse functional groups, enabling interactions with enzymatic binding pockets. Key 3-substituted motifs include:
Table 1: Bioactive 3-Substituted Oxindole Motifs and Associated Targets
| C3 Substituent Class | Representative Compound | Primary Biological Target | Reported Activity |
|---|---|---|---|
| Alkenylidene | (Z)-3-[amino(phenyl)methylidene]oxindole | Tyrosine kinase | IC₅₀: 34–108 nM [5] |
| Benzyl | 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one | Undefined kinase | Antiproliferative GI₅₀: <1 μM [9] |
| Heteroarylthio | 2-((2-methylbenzyl)thio)-6-oxo-pyrimidine | Bromodomain-containing protein 4 | KD: 120 nM |
| Spiro-pyrrolidine | Spiro[3H-indole-3,3'-pyrrolidin]-2-one | Murine double minute 2 | Ki: 86 nM [4] |
These structural adaptations enable precise optimization of drug-target interactions, with C3 serving as a critical vector for binding affinity and selectivity.
Benzyl substitution at C3 introduces aromatic pharmacophores that enhance hydrophobic pocket engagement in target proteins. Ortho-methylation of the benzyl ring, as in 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, induces steric and electronic effects that significantly influence bioactivity:
Table 2: Impact of Benzyl Substitution Patterns on Oxindole Bioactivity
| Benzyl Substituent | Compound Prototype | Kinase Inhibition IC₅₀ (nM) | Cellular GI₅₀ (μM) |
|---|---|---|---|
| Unsubstituted | 3-Benzyl-2-oxindole | 420 (VEGFR-2) | 12.5 ± 1.8 [9] |
| 2-Methyl | 3-(2-Methylbenzyl)-2-oxindole | 117 (VEGFR-2) | 0.9 ± 0.66 [9] |
| 3,4-Dimethoxy | 3-(5-chloro-2,3-dimethoxybenzyl)-1-methyl-2-oxindole | Undetermined | 8.3 [7] |
| 4-Trifluoromethyl | 3-(4-CF₃-benzyl)-2-oxindole | 89 (EGFR) | 5.4 ± 0.9 [9] |
The 2-methylbenzyl variant demonstrates superior antiproliferative activity against epidermal growth factor receptor (EGFR)-overexpressing A-431 cells (GI₅₀ 0.9 μM) compared to para-substituted analogs, highlighting the pharmacological advantage of ortho-methylation [9].
The therapeutic evolution of oxindole-based kinase inhibitors commenced with the discovery of natural product scaffolds and progressed through rational drug design:
Table 3: Milestones in Oxindole-Based Kinase Inhibitor Development
| Year | Compound | Key Structural Features | Therapeutic Indication | Primary Targets |
|---|---|---|---|---|
| 2006 | Sunitinib | 5-Fluoro-3-(pyrrolidin-2-ylidene)oxindole | Renal cell carcinoma | VEGFR, PDGFR, c-Kit |
| 2012 | Regorafenib | 3-(4-Chloro-3-trifluoromethylbenzyl)oxindole | Colorectal cancer | VEGFR, TIE2 |
| 2014 | Nintedanib | (Z)-3-[N-Methylamino(phenyl)methylidene]oxindole | Idiopathic pulmonary fibrosis | VEGFR, FGFR, PDGFR |
| 2021 | 5b (Benzylideneindolon-2-one) | 3-(2-Methylbenzylidene)-2-indolinone | Solid tumors (preclinical) | VEGFR-2, EGFR [9] |
Recent innovations focus on 3-(2-methylbenzyl) derivatives designed as dual VEGFR-2/epidermal growth factor receptor (EGFR) inhibitors. Compound 5b (3-(2-methylbenzylidene)-2-indolinone) exhibits low nanomolar enzyme inhibition (IC₅₀: 6.81 nM VEGFR-2; 13.04 nM EGFR) and selective cytotoxicity against A-431 cells, demonstrating the ongoing pharmacophoric refinement of this scaffold [9]. Synthetic methodologies like Eschenmoser coupling now enable efficient production of (Z)-configured alkenylidene oxindoles in 70–97% yields, accelerating structure-activity relationship studies . These advances underscore the oxindole nucleus as a perpetually evolving template for kinase-targeted therapeutics.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9